4-(4-Methyl-1-piperazin-4-iumyl)benzaldehyde
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Overview
Description
4-(4-Methyl-1-piperazin-4-iumyl)benzaldehyde, also known as 4-(4-Methylpiperazin-1-yl)benzaldehyde, is an organic compound with the molecular formula C12H16N2O. It is characterized by the presence of a piperazine ring substituted with a methyl group and a benzaldehyde moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1-piperazin-4-iumyl)benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as methanol, and the reaction is often conducted at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity. The compound is typically purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1-piperazin-4-iumyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(4-Methyl-1-piperazin-4-iumyl)benzoic acid.
Reduction: 4-(4-Methyl-1-piperazin-4-iumyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Methyl-1-piperazin-4-iumyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of antileukemia agents and Alzheimer’s disease treatments.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1-piperazin-4-iumyl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been studied for its potential to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde
- 4-(4-Methylpiperazin-1-yl)benzoic acid
- 4-(4-Methylpiperazin-1-yl)methylbenzoate
Uniqueness
4-(4-Methyl-1-piperazin-4-iumyl)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperazine ring and a benzaldehyde moiety allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
Molecular Formula |
C12H17N2O+ |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
4-(4-methylpiperazin-4-ium-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3/p+1 |
InChI Key |
PFODEVGLOVUVHS-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+]1CCN(CC1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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